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Introduction
Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that initiates and amplifies type 2

immune responses.[1] It is implicated in various physiological and pathological processes,

including allergic inflammation, autoimmune diseases, and host defense against helminth

infections.[1][2] IL-25 is produced by a diverse range of immune and non-immune cells, such

as T helper 2 (Th2) cells, group 2 innate lymphoid cells (ILC2s), epithelial cells, and mast cells.

[2][3][4] Identifying and quantifying the specific cellular sources of IL-25 is crucial for

understanding disease mechanisms and developing targeted therapeutics.

This application note provides a detailed protocol for identifying IL-25-producing cells using

intracellular flow cytometry. This powerful technique allows for the simultaneous analysis of

multiple parameters at the single-cell level, enabling precise characterization of the phenotype

and frequency of IL-25-expressing cells within a heterogeneous population.
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Cellular Sources of IL-25
IL-25 is expressed by a variety of cell types, often located at barrier surfaces, earning it the

designation of an "alarmin" cytokine released in response to damage or allergens.[2]

Cell Type Primary Location(s) Known Stimuli / Context

Th2 Cells
Mucosal tissues, Lymphoid

organs

Antigen-specific activation,

Allergic inflammation[1][2]

Group 2 Innate Lymphoid Cells

(ILC2s)
Lungs, Intestine, Skin, Spleen

Allergens, Helminth infection,

IL-33[1][5][6]

Epithelial Cells Airways, Gastrointestinal tract
Allergens, Pathogens, Cellular

stress[4][7]

Tuft Cells Small intestine
Helminth infection, Microbial

metabolites[2]

Mast Cells
Connective tissue, Mucosal

surfaces

Allergic reactions, Pathogen

encounters[4][8]

Eosinophils & Basophils Inflammatory sites Allergic inflammation[1][4]

Macrophages Lungs, Various tissues

Pathogen-associated

molecular patterns (PAMPs)[1]

[4]

IL-25 Signaling Pathway
IL-25 exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA

and IL-17RB.[9][10] This binding initiates downstream signaling cascades primarily through the

adaptor protein Act1, leading to the activation of NF-κB and MAPK pathways.[7] A novel, Act1-

independent pathway involving the activation of STAT5 has also been identified, which is

critical for the induction of type 2 cytokines.[9][10]
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Caption: IL-25 Signaling Pathways.

Principle of the Method
The detection of intracellular IL-25 requires a multi-step process. First, cells isolated from

tissues are stimulated in vitro to induce cytokine production. During this stimulation, a protein

transport inhibitor (e.g., Brefeldin A or Monensin) is added to block the secretion of IL-25,

causing it to accumulate within the Golgi apparatus and endoplasmic reticulum.[11][12]

Subsequently, cells are stained for surface markers to identify the cell lineage. The cells are

then fixed to preserve their morphology and antigenicity, and permeabilized to allow an anti-IL-

25 antibody to enter the cell and bind to the intracellular cytokine. Finally, the cells are analyzed

on a flow cytometer.
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1. Single-Cell Suspension
(e.g., from lung, spleen, lamina propria)

2. In Vitro Stimulation
(e.g., PMA/Ionomycin, 4-6 hours)

3. Add Protein Transport Inhibitor
(e.g., Brefeldin A for last 4 hours)

4. Surface Marker Staining
(Live cells, 4°C, 20-30 min)

5. Fixation & Permeabilization
(e.g., Cytofix/Cytoperm™)

6. Intracellular Staining
(Anti-IL-25 antibody)

7. Flow Cytometry Acquisition

8. Data Analysis & Gating

Click to download full resolution via product page

Caption: Intracellular Cytokine Staining Workflow.
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Protocol 1: Preparation of Single-Cell Suspension (from
Murine Lung)

Perfuse the mouse lungs with cold PBS through the right ventricle until the lungs appear

white.

Dissect the lungs and place them in a gentleMACS C Tube containing 2 mL of RPMI

medium.

Add 1 mL of an enzyme cocktail (e.g., Collagenase D at 1 mg/mL and DNase I at 30 U/mL)

to the C Tube.

Run the gentleMACS Dissociator using the "m_lung_01" program.

Incubate the tube at 37°C for 30 minutes with gentle agitation.

Run the gentleMACS Dissociator again using the "m_lung_02" program.

Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

Wash the C Tube and strainer with 10 mL of RPMI + 10% FBS to maximize cell recovery.

Centrifuge at 350 x g for 7 minutes at 4°C. Discard the supernatant.

Resuspend the pellet in 5 mL of ACK lysing buffer for 5 minutes at room temperature to lyse

red blood cells.

Add 20 mL of RPMI + 10% FBS to neutralize the ACK buffer. Centrifuge at 350 x g for 7

minutes at 4°C.

Resuspend the cell pellet in complete RPMI medium and perform a cell count using a

hemocytometer or automated cell counter. Assess viability with Trypan Blue.

Protocol 2: In Vitro Stimulation for IL-25 Production
Resuspend the single-cell suspension in complete RPMI medium at a concentration of 2 x

10⁶ cells/mL.
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Plate 1 mL of the cell suspension into each well of a 24-well plate.

Add the desired stimulation reagents. For a polyclonal, non-specific stimulation to assess the

maximal potential for IL-25 production, use a cell stimulation cocktail.

Incubate for a total of 4-6 hours at 37°C, 5% CO₂.

For the final 4 hours of incubation, add a protein transport inhibitor.[11][12]

After incubation, harvest the cells by gently pipetting and transfer them to FACS tubes.

Reagent
Working

Concentration
Incubation Time Purpose

Cell Stimulation

Cocktail (e.g., PMA +

Ionomycin)

1X (manufacturer's

recommendation)
4-6 hours

Potent, polyclonal

activation of many cell

types[13]

Brefeldin A 1-5 µg/mL
Final 4 hours of

culture

Protein transport

inhibitor (Golgi

blocker)[11]

Monensin ~2 µM
Final 4-6 hours of

culture

Protein transport

inhibitor (Golgi

blocker)[11]

Protocol 3: Staining for Surface Markers and
Intracellular IL-25
This protocol should be performed on ice and protected from light where possible.

Harvest & Wash: Harvest stimulated cells and wash once with 2 mL of FACS Buffer (PBS +

2% FBS + 0.09% Sodium Azide). Centrifuge at 350 x g for 5 minutes.

Fc Block: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor

blocking antibody (e.g., anti-CD16/CD32 for mouse, or Human TruStain FcX™ for human) to

prevent non-specific antibody binding. Incubate for 10 minutes on ice.[14]
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Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface

marker antibodies directly to the cells. Incubate for 20-30 minutes on ice in the dark.[11][15]

Wash: Add 2 mL of FACS Buffer, centrifuge at 350 x g for 5 minutes, and discard the

supernatant.

Fixation & Permeabilization: Resuspend the cell pellet in 250 µL of a

fixation/permeabilization solution (e.g., BD Cytofix/Cytoperm™ or eBioscience™ Foxp3 /

Transcription Factor Staining Buffer Set). Vortex gently and incubate for 20-30 minutes at

room temperature in the dark.[15][16]

Wash: Add 2 mL of 1X Permeabilization/Wash Buffer (provided with the kit). Centrifuge at

500 x g for 5 minutes and discard the supernatant. Repeat this wash step. Saponin-based

permeabilization is reversible, so it is critical to keep the permeabilization agent in all

subsequent buffers.[13]

Intracellular Staining: Resuspend the permeabilized cell pellet in 100 µL of 1X

Permeabilization/Wash Buffer containing the anti-IL-25 antibody. Incubate for 30-45 minutes

at room temperature in the dark.

Final Washes: Wash the cells twice with 2 mL of 1X Permeabilization/Wash Buffer,

centrifuging at 500 x g for 5 minutes after each wash.

Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer. The samples

are now ready for analysis on a flow cytometer.

| Example Antibody Panel for Murine IL-25+ ILC2s | | :--- | :--- | :--- | | Marker | Fluorochrome |

Purpose | | Viability Dye | e.g., Zombie NIR™, Fixable Viability Dye eFluor™ 780 | Exclude

dead cells | | CD45 | e.g., AF700 | Identify hematopoietic cells | | Lineage Cocktail (CD3e, CD4,

CD8a, CD11b, CD11c, CD19, Gr-1, NK1.1, FceRI) | e.g., Biotin + Streptavidin-PE-Cy5 |

Exclude major hematopoietic lineages to enrich for ILCs | | CD127 (IL-7Rα) | e.g., PE-Cy7 | ILC

marker | | IL-17RB (CD217) | e.g., PE | ILC2 marker, IL-25 receptor subunit[5] | | ST2 (IL-33R) |

e.g., APC | ILC2 marker | | IL-25 | e.g., FITC, PerCP | Target intracellular cytokine |

Data Analysis and Gating Strategy
A sequential gating strategy is essential to accurately identify the target population.[17][18]
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Caption: Hierarchical Gating Strategy for IL-25+ ILC2s.
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Gate P1 (Debris Exclusion): Use a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to

gate on the main cell populations, excluding debris with low FSC and SSC signals.[17]

Gate P2 (Singlet Gate): Create a new plot of the P1-gated cells. Use FSC-Area vs. FSC-

Height (or FSC-Width) to exclude doublets and aggregates.[17]

Gate P3 (Viability Gate): From the singlet gate, use a plot of the viability dye vs. FSC-A to

gate on the live (dye-negative) population.

Gate P4 (Leukocyte Gate): Gate on CD45-positive cells to select all hematopoietic cells.

Gate P5 (Lineage Negative Gate): From the CD45+ gate, create a plot for your lineage

markers vs. a key ILC marker like CD127. Gate on the Lineage-negative, CD127-positive

population.

Gate P6 (ILC2 Gate): From the Lin-CD127+ gate, use markers like ST2 and IL-17RB to

identify the ILC2 population (ST2+ and/or IL-17RB+).[19]

Gate P7 (IL-25+ Gate): Finally, view the ILC2 population on a histogram or a dot plot

showing IL-25 fluorescence. Use an isotype control or an unstimulated sample to set the

gate for IL-25 positivity.
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Issue Possible Cause(s) Solution(s)

High Background Staining

- Insufficient washing- Non-

specific antibody binding-

Dead cells present

- Increase wash steps- Include

Fc block step; titrate

antibodies- Use a viability dye

and gate on live cells

No/Weak IL-25 Signal

- Ineffective cell stimulation-

Protein transport inhibitor not

working or added too late-

Incorrect antibody clone or

concentration-

Permeabilization was

incomplete

- Optimize stimulation time and

reagents[12]- Ensure inhibitor

is added for the final 4-6 hours

of culture- Titrate antibody;

confirm it's validated for

intracellular flow- Use a

commercial

fixation/permeabilization kit as

recommended

Poor Cell Viability

- Harsh tissue dissociation-

Over-stimulation leading to

activation-induced cell death

- Optimize enzyme

concentrations and incubation

times- Reduce stimulation time

or reagent concentration

Poor Surface Marker

Resolution after

Permeabilization

- Some epitopes are sensitive

to fixation/permeabilization

agents

- Stain for surface markers

before the fixation step[11][12]-

Test different

fixation/permeabilization

buffers

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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